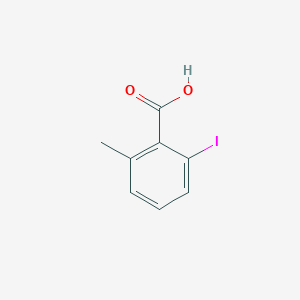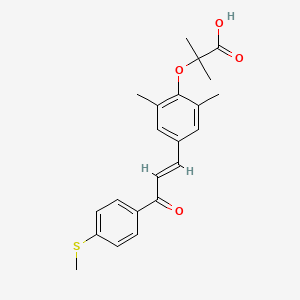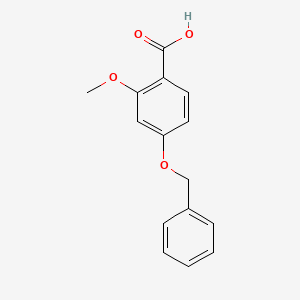
Acide 4-benzyloxy-2-méthoxybenzoïque
Vue d'ensemble
Description
4-Benzyloxy-2-methoxy-benzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position and a methoxy group at the 2-position on the benzene ring
Applications De Recherche Scientifique
4-Benzyloxy-2-methoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The adjacent aromatic ring in 4-Benzyloxy-2-methoxy-benzoic acid could potentially enhance its reactivity, making it a potent agent for various biological interactions .
Mode of Action
The mode of action of 4-Benzyloxy-2-methoxy-benzoic acid involves its interaction with its targets. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-Benzyloxy-2-methoxy-benzoic acid, are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . The compound’s interaction with its targets could lead to various changes at the molecular level, influencing the biological processes within the cell.
Biochemical Pathways
For instance, the oxidation of alkyl side-chains, a common reaction with benzylic compounds, could affect the metabolic pathways involving these side-chains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-2-methoxy-benzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical agents. Proper storage of the compound is crucial to maintain its chemical integrity and ensure safety .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Benzyloxy-2-methoxy-benzoic acid are not fully understood yet. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo electrophilic nitration and Friedel-Crafts acylation reactions, introducing deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with biomolecules through binding interactions These interactions can lead to changes in gene expression and enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-methoxy-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Protection of the Carboxyl Group: The carboxyl group of 2-methoxybenzoic acid is protected using a suitable protecting group, such as a methyl ester.
Benzylation: The protected 2-methoxybenzoic acid is then subjected to benzylation using benzyl bromide in the presence of a base like potassium carbonate, resulting in the formation of 4-benzyloxy-2-methoxybenzoic acid methyl ester.
Deprotection: The final step involves the removal of the protecting group to yield 4-Benzyloxy-2-methoxy-benzoic acid.
Industrial Production Methods: Industrial production methods for 4-Benzyloxy-2-methoxy-benzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyloxy-2-methoxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-benzyloxy-2-methoxybenzaldehyde or 4-benzyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-2-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Benzyloxybenzoic acid: Lacks the methoxy group at the 2-position.
2-Methoxybenzoic acid: Lacks the benzyloxy group at the 4-position.
4-Methoxybenzoic acid: Lacks both the benzyloxy group and the methoxy group at the 2-position.
Uniqueness: 4-Benzyloxy-2-methoxy-benzoic acid is unique due to the presence of both the benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
2-methoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWLDXXQLJSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424321 | |
| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-79-0 | |
| Record name | 4-Benzyloxy-2-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


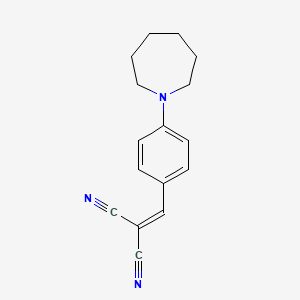
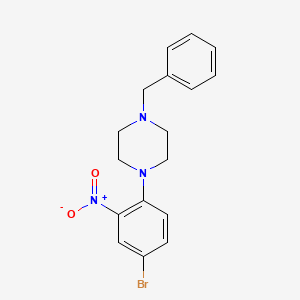
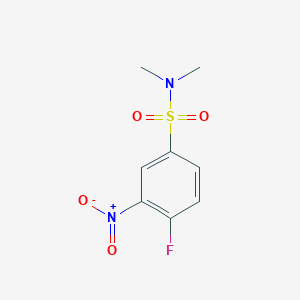
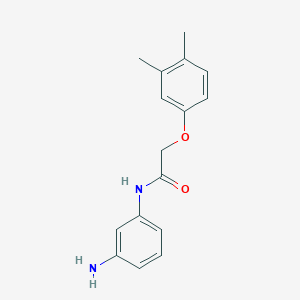
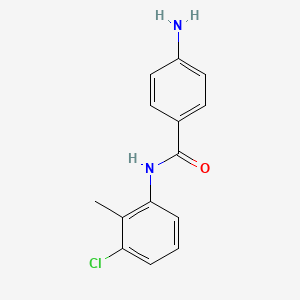
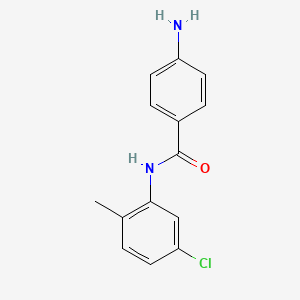
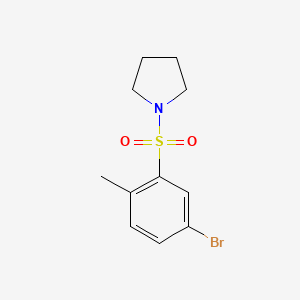
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

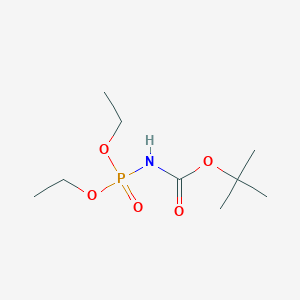
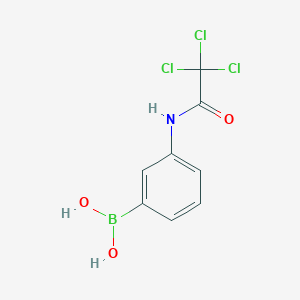
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
